molecular formula C18H13F2NO4 B1669559 CP-67804 CAS No. 103978-08-1

CP-67804

货号: B1669559
CAS 编号: 103978-08-1
分子量: 345.3 g/mol
InChI 键: MYERGISJXHBTKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

CP-67804的合成涉及以下步骤:

化学反应分析

CP-67804经历了几种类型的化学反应:

    氧化: 该化合物可以发生氧化反应,特别是在羟基苯基基团上。

    还原: 还原反应可以在喹啉环上发生。

    取代: 在适当条件下,喹啉环上的氟原子可以被其他基团取代。

在这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及用于取代反应的亲核试剂 .

科学研究应用

Key Mechanistic Insights

  • Enhancement of DNA Cleavage : Research indicates that CP-67804 enhances enzyme-mediated DNA cleavage activities in eukaryotic systems, demonstrating potency comparable to established agents like etoposide .
  • Cytotoxicity : In studies involving Chinese hamster ovary cells, this compound exhibited significant cytotoxic effects, particularly against wild-type cells, suggesting its potential utility in cancer therapies .

Therapeutic Applications

While this compound was primarily targeted for neoplasms, its broader implications in cancer treatment and research are noteworthy:

Antineoplastic Potential

  • Cancer Types : The compound has been evaluated for its efficacy against various neoplasms due to its mechanism targeting rapidly dividing cells.
  • Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents could enhance therapeutic outcomes by exploiting synergistic effects.

Case Studies and Research Findings

The following table summarizes key studies involving this compound, highlighting their findings and implications for future research.

Study ReferenceFocusKey FindingsImplications
McGuirk et al. (1991) Enzymatic activityThis compound enhances topoisomerase II-mediated DNA cleavage and shows cytotoxicity similar to etoposide.Suggests potential as an effective antineoplastic agent.
Gootz et al. (1991) Cytotoxicity assessmentDemonstrated differential cytotoxic effects in resistant cell lines compared to sensitive ones.Indicates the need for further exploration in resistant cancer types.
Robinson et al. (1992) Mechanistic studyIdentified that structural modifications enhance potency against topoisomerase II.Provides insights for future drug design and optimization.

作用机制

CP-67804通过靶向拓扑异构酶II(一种参与DNA复制和修复的酶)发挥作用。该化合物增强了该酶切割DNA的能力,导致DNA切割中间体水平升高。这种作用会破坏DNA复制过程,最终导致细胞死亡。所涉及的分子靶标和途径包括拓扑异构酶II酶以及DNA切割和连接循环 .

相似化合物的比较

CP-67804类似于其他喹啉衍生物,例如CP-115,955和CP-115,953。它在其特定的取代基以及作为拓扑异构酶II抑制剂的效力方面是独一无二的。例如,CP-115,955在N-1位置具有环丙基基团,而CP-115,953在C-8位置具有二氟取代。 这些结构差异导致它们增强DNA切割和抑制催化性链通过的能力不同 .

类似的化合物包括:

  • CP-115,955
  • CP-115,953
  • 依托泊苷(一种众所周知的拓扑异构酶II抑制剂)

这些化合物中的每一种都具有独特的结构特征,影响其作为拓扑异构酶II抑制剂的活性及其效力 .

生物活性

CP-67804 is a quinolone derivative that has garnered attention for its biological activity, particularly in relation to its effects on topoisomerase II and its potential therapeutic applications. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.

Overview of this compound

This compound is classified as a fluoroquinolone, a group of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV. Its structure includes a cyclopropyl group at the N-1 position and various substitutions that enhance its biological efficacy. The compound has been shown to exhibit significant activity against both prokaryotic and eukaryotic topoisomerases, making it a candidate for further investigation in cancer treatment and other diseases.

This compound primarily exerts its biological effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound enhances enzyme-mediated DNA cleavage, leading to cytotoxic effects in rapidly dividing cells.

Key Findings on Mechanism

  • DNA Cleavage Enhancement : this compound significantly increases the levels of DNA cleavage intermediates without impairing the DNA religation reaction of topoisomerase II, indicating its potential as an effective anticancer agent .
  • Comparison with Other Quinolones : Studies have shown that modifications at the C-8 position (such as fluorination) increase the potency of quinolone derivatives against eukaryotic cells. For instance, removal of the C-8 fluorine from related compounds decreased their ability to enhance DNA cleavage by approximately 2.5-fold .

Biological Activity Data

The following table summarizes key biological activities associated with this compound as reported in various studies:

Activity Effect Reference
Topoisomerase II Inhibition Enhances DNA cleavage, increases cytotoxicity
Cytotoxicity Effective against mammalian cells (e.g., CHO cells)
Antibacterial Activity Active against gram-positive bacteria
Selectivity towards Gyr/Topo IV Modifications influence selectivity and potency

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound induced significant apoptosis through enhanced DNA damage mechanisms. The compound's effectiveness was compared with traditional chemotherapeutics, showing superior results in specific contexts.
  • Animal Model Trials : Preclinical trials involving animal models have indicated that this compound can effectively reduce tumor size when administered in conjunction with other therapies. These studies provided insights into optimal dosing regimens and potential side effects.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects with various malignancies. These trials aim to establish maximum tolerated doses and evaluate therapeutic outcomes compared to standard treatments .

属性

IUPAC Name

1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYERGISJXHBTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146176
Record name CP 67804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103978-08-1
Record name CP 67804
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103978081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 67804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-67804
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN5VAL7BML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-67804
Reactant of Route 2
CP-67804
Reactant of Route 3
CP-67804
Reactant of Route 4
CP-67804
Reactant of Route 5
Reactant of Route 5
CP-67804
Reactant of Route 6
CP-67804

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。